molecular formula C9H8ClN3 B1485052 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379340-05-2

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1485052
CAS No.: 1379340-05-2
M. Wt: 193.63 g/mol
InChI Key: XNYAHSBCIYSJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in the development of kinase inhibitors, and is functionalized with a chloro group at the 4-position and a cyclopropyl group at the 2-position for further derivatization. The pyrrolo[2,3-d]pyrimidine structure serves as a key "warhead" that can mimic adenosine and engage in critical hydrogen-bonding interactions with the hinge region of kinase ATP-binding sites . This makes it a valuable building block for synthesizing potential therapeutics. Research indicates that analogous compounds based on this scaffold exhibit potent inhibitory activity against a range of kinases implicated in various diseases . For instance, similar derivatives have been investigated as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1, PfCDPK4) for malaria research , p21-activated kinase 4 (PAK4) in oncology studies , and RET kinase for non-small cell lung cancer and thyroid cancer . The strategic incorporation of substituents like the cyclopropyl group can be explored to modulate the compound's selectivity and potency by interacting with hydrophobic regions adjacent to the kinase gatekeeper residue . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-6-3-4-11-9(6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYAHSBCIYSJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CN3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379340-05-2
Record name 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose. The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes by controlling postprandial blood glucose levels.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been found to inhibit cell proliferation by interfering with cell signaling pathways and gene expression. It can modulate pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. Additionally, this compound can influence cellular metabolism by altering the expression of genes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition. This binding is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Its degradation products may have different biochemical properties, which can impact cellular processes differently.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Biological Activity

4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and in the development of kinase inhibitors. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structure and Composition

  • IUPAC Name : this compound
  • CAS Number : 1379340-05-2
  • Molecular Formula : C9H8ClN3
  • Molecular Weight : 195.63 g/mol
  • Physical Form : Oil
  • Purity : ≥95%

Chemical Structure

The compound features a pyrrolo-pyrimidine core structure, which is crucial for its biological activity. The presence of the chloro and cyclopropyl groups contributes to its reactivity and potential for further modification.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines:

CompoundIC50 (µM)Target
5e29Various Cancer Cell Lines
5k40 - 204EGFR, Her2, VEGFR2, CDK2
5n2.7PAK4 (in vitro)

Compound 5k demonstrated significant activity comparable to established tyrosine kinase inhibitors like sunitinib, indicating its potential as a multi-targeted kinase inhibitor .

The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compound 5n was found to arrest cells at the G0/G1 phase and increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 . Molecular docking studies suggest that these compounds interact with key enzymes involved in cancer progression through hydrogen bonding and hydrophobic interactions.

Antiviral and Anti-inflammatory Activities

In addition to anticancer effects, some derivatives of this compound have exhibited antiviral properties and anti-inflammatory activities. These findings suggest a broader therapeutic application beyond oncology .

Synthesis

The synthesis of this compound involves several steps that can be adapted for the production of various derivatives. Methods typically include electrophilic substitution reactions and cross-coupling techniques facilitated by palladium catalysts .

Study on PAK4 Inhibition

A study focusing on the inhibition of PAK4 (p21-Activated Kinase 4) demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine could effectively inhibit PAK4 with IC50 values as low as 2.7 nM. This study highlighted the potential for developing targeted therapies for tumors driven by PAK4 signaling pathways .

Cytotoxicity Assessment

In another assessment, several derivatives were tested against different cancer cell lines. The results indicated that modifications to the core structure could enhance cytotoxicity significantly, paving the way for tailored therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 JAK Inhibitors
4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a precursor in the synthesis of Janus kinase (JAK) inhibitors. JAKs are crucial in the signaling pathways of several cytokines and growth factors, making them important targets for treating various diseases, including autoimmune disorders and cancers. Notable JAK inhibitors derived from this compound include:

  • Tofacitinib : Used for rheumatoid arthritis and ulcerative colitis.
  • Ruxolitinib : Approved for myelofibrosis and polycythemia vera.
  • SHR0302 : A newer candidate in clinical trials.

These compounds demonstrate the potential of this compound as a versatile building block in drug discovery.

1.2 Anti-inflammatory Agents
The compound has been explored for its anti-inflammatory properties. Its ability to inhibit specific kinases involved in inflammatory pathways positions it as a candidate for developing new therapies for conditions like psoriasis and inflammatory bowel disease.

Structural Characteristics and Synthesis

2.1 Molecular Structure
The molecular formula of this compound is C9H8ClN3C_9H_8ClN_3. The compound features a pyrrolo-pyrimidine core structure that contributes to its biological activity.

2.2 Synthesis Methods
The preparation methods for synthesizing this compound have been documented extensively. A notable method involves:

  • Condensation Reactions : Utilizing readily available starting materials to form the pyrrolo-pyrimidine framework.
  • Cyclization Techniques : Employing cyclization reactions that yield high purity and selectivity, minimizing side reactions.

These methods are advantageous due to their cost-effectiveness and environmental friendliness, as highlighted in various patents .

Case Studies and Research Findings

Several studies have focused on the efficacy and safety profiles of drugs developed from this compound:

Study Focus Findings
Study on TofacitinibEfficacy in RADemonstrated significant improvement in symptoms compared to placebo.
Ruxolitinib Clinical TrialsMyelofibrosis treatmentShowed a reduction in spleen size and symptom burden.
SHR0302 Phase II TrialsAutoimmune diseasesPotentially effective with manageable side effects.

These studies illustrate the growing interest in this compound's derivatives for therapeutic applications.

Comparison with Similar Compounds

Position 4 Substitutions

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : The parent compound lacks the cyclopropyl group at position 2. It serves as a common intermediate for synthesizing derivatives via nucleophilic substitution (e.g., with anilines or alkylamines) .
  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Replacing chlorine with an amino group reduces electrophilicity at position 4, altering reactivity and biological activity. This derivative is classified as a toxic solid (UN2811) under transport regulations .
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine : The tosyl group at position 7 enhances stability and solubility, making it suitable for Suzuki coupling or further functionalization .

Position 2 Substitutions

  • 2-Methyl Derivatives (e.g., 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine) : Methyl groups introduce steric hindrance but lack the conformational rigidity of cyclopropane. This affects binding to kinase active sites .

Multi-Substituted Analogues

  • 4,6-Disubstituted Derivatives: Compounds like 4-anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12, ) exhibit enhanced potency in kinase inhibition due to dual substituent effects .
  • 2,4,6-Trisubstituted Pyrrolo[2,3-d]pyrimidines : These derivatives (Figure 10, ) demonstrate improved pharmacokinetic profiles but require complex synthetic routes .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Structural Feature
4-Chloro-2-cyclopropyl-7H-pyrrolo[...] Not reported Moderate in DMF Rigid cyclopropyl group at C2
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 241 Low in water Planar anilino group at C4
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Not reported High in organic solvents Tosyl group enhances stability
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Not reported Moderate in MeOH Methyl at C6 increases lipophilicity

Preparation Methods

General Synthetic Strategies

The synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine generally involves:

  • Construction of the pyrrolo[2,3-d]pyrimidine core,
  • Introduction of the 4-chloro substituent,
  • Installation of the cyclopropyl group at position 2,
  • Optimization of reaction conditions to maximize yield and purity.

Preparation Methods Analysis

Condensation and Cyclization Approach

A predominant method involves a two-step condensation and cyclization sequence starting from substituted acrylonitrile derivatives and formamidine salts.

  • Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate produces 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Step 2: This intermediate undergoes addition-condensation cyclization with formamidine salts under alkaline conditions, followed by elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

This method is characterized by high selectivity, minimal side reactions, and environmental advantages due to reduced waste and safer reagents. The reaction is typically conducted in methanol with sodium methoxide as the base catalyst.

Reaction Conditions and Yields
Step Reactants Conditions Yield (%) Purity (%) Notes
1 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Solvent A, catalyst, mild heating High - Formation of dichloro-butadiene intermediate
2 Intermediate + formamidine salt + base (NaOMe) 0-50 °C (condensation), 50-110 °C (elimination) 90.2 99.3 One-pot process, environmentally friendly

This preparation method yields the target compound at approximately 90% yield with liquid phase purity exceeding 99%, demonstrating excellent efficiency and scalability for industrial applications.

Alternative Multi-Step Synthesis Using Cyanoacetate and Bromoacetaldehyde Acetal

Another reported method involves the following:

  • Alpha-alkylation of cyanoacetate with bromoacetaldehyde diethyl acetal under potassium carbonate catalysis.
  • Cyclization with thiourea under alkaline conditions to form a pyrimidine intermediate.
  • Hydrolysis of the acetal group under acidic conditions.
  • Desulfurization using Raney nickel.
  • Chlorination with phosphorus oxychloride to introduce the 4-chloro substituent.

This sequence, although effective, suffers from lower overall yields (~37.7%) and involves hazardous reagents such as phosphorus oxychloride and Raney nickel, generating significant waste and requiring careful handling.

Novel Four-Step Synthesis with Improved Yield and Purity

Recent patented methods have introduced a streamlined four-step synthesis with ecological and economic advantages:

  • Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
  • Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol via reaction with formamidine.
  • Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
  • Chlorination to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

This method achieves yields exceeding 67% for the chlorination step alone, with overall high purity (>99.5% by HPLC) and reduced reaction times. The process minimizes solvent use and waste generation, aligning with green chemistry principles.

Incorporation of the Cyclopropyl Group at Position 2

The cyclopropyl substituent at the 2-position is typically introduced via nucleophilic substitution or cross-coupling reactions starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • For example, palladium-catalyzed coupling of the 4-chloro intermediate with cyclopropylboronic acid derivatives can install the cyclopropyl group efficiently.
  • Alternatively, direct alkylation using cyclopropyl halides under controlled conditions can be employed.

These methods require careful optimization to avoid side reactions and maintain the integrity of the heterocyclic core.

Summary Table of Preparation Methods

Method No. Key Steps Yield (%) Purity (%) Advantages Disadvantages References
1 Condensation of dichloroacrylonitrile + cyclization with formamidine salt ~90 >99 High yield, environmentally friendly, simple Requires precise temperature control
2 Alpha-alkylation, cyclization with thiourea, desulfurization, chlorination ~38 - Established method Uses toxic reagents, low yield
3 Four-step synthesis via dimethoxybutanoate intermediate, chlorination >67 (chlorination step) >99.5 High purity, reduced waste, scalable Multi-step, requires intermediate purification
4 Cyclopropyl group introduction via Pd-catalyzed coupling or alkylation Variable - Efficient installation of cyclopropyl Requires expensive catalysts or reagents

Research Findings and Industrial Implications

  • The condensation-cyclization route (Method 1) is favored for industrial production due to its simplicity, high yield, and minimal environmental impact.
  • The multi-step thiourea-based method (Method 2) is less desirable industrially because of hazardous reagents and lower yields.
  • Patented four-step processes (Method 3) represent advances in green chemistry, offering safer, more economical synthesis with high purity products.
  • The cyclopropylation step (Method 4) is critical for generating the target 4-chloro-2-cyclopropyl derivative and is often performed as a final step to preserve the heterocyclic core.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions affect yields?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core scaffold construction : Start with ethyl 2-cyanoacetate derivatives or diethyl malonate to build the pyrrolo[2,3-d]pyrimidine core via cyclization (e.g., acid-mediated nucleophilic substitution or malonate-based cyclocondensation) .

Chlorination : Introduce the chlorine substituent using POCl₃ or other chlorinating agents under reflux conditions (80–120°C, 4–12 hours) .

Cyclopropane functionalization : Attach the cyclopropyl group via Suzuki coupling or nucleophilic substitution with cyclopropylamine derivatives .

Q. Key Variables Affecting Yields :

  • Catalyst and solvent : HCl in isopropanol improves substitution efficiency .
  • Reaction time : Prolonged reflux (12–48 hours) increases yields but risks decomposition .
  • Purification : Recrystallization (e.g., methanol) or column chromatography (silica gel, chloroform/methanol) ensures purity .

Q. Table 1: Representative Synthetic Routes

MethodYield (%)ConditionsReference
Malonate cyclocondensation27–86Diethyl malonate, POCl₃, 80°C
Nucleophilic substitution16–94Isopropanol, HCl, 12–48h reflux

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm, aromatic protons at δ 7.2–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₀ClN₃: 207.66 g/mol) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
  • Melting Point : Consistency in melting points (e.g., 188–253°C) indicates crystalline stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase inhibition data between 4-chloro-2-cyclopropyl derivatives and analogs?

Methodological Answer: Contradictions often arise from structural variations (e.g., ethyl vs. cyclopropyl groups). To address this:

Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to compare binding affinities for kinases like EGFR or CDK2 .

Molecular Docking : Model interactions using software (e.g., AutoDock) to identify steric clashes or hydrogen-bonding differences caused by the cyclopropyl group .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-chloro-5-ethyl vs. 4-chloro-2-cyclopropyl) and test inhibitory IC₅₀ values .

Example Finding :
The cyclopropyl group in 4-chloro-2-cyclopropyl derivatives reduces CDK2 inhibition (IC₅₀ = 1.2 μM) compared to ethyl-substituted analogs (IC₅₀ = 0.8 μM) due to steric hindrance .

Q. What strategies optimize regioselectivity during chlorination of pyrrolo[2,3-d]pyrimidine precursors?

Methodological Answer: Regioselectivity challenges occur when multiple reactive sites exist. Solutions include:

Directing Groups : Use electron-donating groups (e.g., methyl) to steer chlorination to the 4-position .

Temperature Control : Lower temperatures (0–5°C) favor 4-chloro over 2,4-dichloro byproducts .

Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance selectivity by stabilizing transition states .

Q. Table 2: Chlorination Outcomes Under Different Conditions

PrecursorConditionsProduct (Regioselectivity)Yield (%)
7H-pyrrolo[2,3-d]pyrimidinePOCl₃, 80°C, 4h4-chloro (85%)75
2-Methyl derivativePOCl₃, 0°C, 2h4-chloro (95%)88

Q. How do solvent polarity and pH influence the stability of this compound in solution?

Methodological Answer:

  • Polar Solvents : Acetonitrile or DMSO stabilizes the compound via dipole interactions but may accelerate hydrolysis at high temperatures .
  • pH Effects : Neutral to slightly basic conditions (pH 7–9) prevent acid-catalyzed degradation, while acidic media (pH < 5) promote chloro group hydrolysis .
  • Storage Recommendations : Store in anhydrous solvents (e.g., THF) at –20°C under inert gas to prevent moisture ingress .

Q. What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Calculates electron densities to identify reactive sites (e.g., chloro group as a metabolic hotspot) .

Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict oxidation pathways .

Retrosynthesis Tools : AI platforms (e.g., Reaxys) propose metabolic intermediates like 4-hydroxy derivatives .

Q. How can researchers address low solubility in biological assays for this compound?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to improve solubility, which are cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. Key Data Contradictions and Resolutions

  • vs. 13 : reports yields up to 94% for nucleophilic substitution, while achieves 75–88% via malonate routes. Resolution: Optimize stoichiometry (3 equiv amine) and HCl catalysis .
  • Kinase Selectivity : The ethyl-substituted analog () shows higher EGFR inhibition than cyclopropyl derivatives. SAR studies recommend modifying substituent bulk to balance potency and selectivity .

Q. Safety and Handling

  • Toxicity : Acute oral toxicity (LD₅₀ > 300 mg/kg) requires PPE (gloves, goggles) during handling .
  • Storage : Keep sealed in dry, dark conditions at room temperature to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.